4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS No.:
Cat. No.: VC15981840
Molecular Formula: C14H17N
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 4-propan-2-yl-2,3-dihydro-1H-cyclopenta[b]indole |
| Standard InChI | InChI=1S/C14H17N/c1-10(2)15-13-8-4-3-6-11(13)12-7-5-9-14(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3 |
| Standard InChI Key | UNWDHQZFKDAARR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2=C(CCC2)C3=CC=CC=C31 |
Introduction
Structural and Molecular Characteristics
4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole (IUPAC name: 4-propan-2-yl-2,3-dihydro-1H-cyclopenta[b]indole) features a bicyclic core comprising a cyclopentane ring fused to an indole moiety. The isopropyl group at the 4-position introduces steric bulk and modulates electronic properties, influencing reactivity and intermolecular interactions. Key molecular parameters include:
The compound’s planar indole system and strained cyclopentane ring contribute to its distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies of analogous tetrahydrocyclopenta[b]indoles reveal characteristic shifts for protons adjacent to the nitrogen atom (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
Physicochemical Properties and Spectral Data
The compound’s stability and solubility are critical for practical applications. Key physicochemical properties include:
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Solubility: Limited solubility in polar solvents (e.g., water) but soluble in organic solvents like toluene and dichloromethane .
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Stability: Stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture .
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Spectroscopic Features:
Pharmaceutical and Biological Applications
Tetrahydrocyclopenta[b]indole derivatives have demonstrated bioactivity, particularly as androgen receptor modulators. Patent EP2094658B1 discloses compounds with structural similarities to 4-isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole, highlighting their potential in treating hormonal disorders . Specific applications under investigation include:
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Androgen Receptor Antagonism: Modulation of androgen-responsive pathways for prostate cancer therapy .
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Enzyme Inhibition: Potential inhibition of kinases or cytochrome P450 enzymes due to the indole scaffold’s electron-rich nature.
| Supplier | Purity | Catalog Number |
|---|---|---|
| Parchem | ≥97% | VC15981840 |
| Bide Pharm | ≥95% | BP-2047-91-8 |
Pricing and bulk availability vary, with typical quantities ranging from milligrams to grams for laboratory-scale applications.
Future Research Directions
Despite progress in synthesis and characterization, several areas require further exploration:
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Biological Profiling: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.
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Materials Science: Investigation of luminescent properties for optoelectronic applications, building on studies of related thiadiazolo-pyridine derivatives .
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Synthetic Optimization: Development of enantioselective routes to access chiral variants for pharmaceutical use.
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